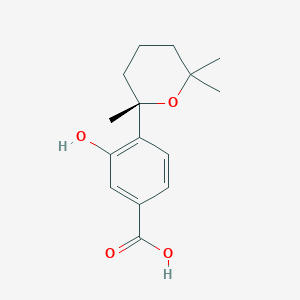
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is a complex organosilicon compound This compound is notable for its unique structure, which includes multiple methyl groups and a combination of silicon, oxygen, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide typically involves the reaction of appropriate organosilicon precursors with nitrogen-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of catalysts, such as platinum or palladium, can also be employed to facilitate the reaction and improve the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce simpler organosilicon compounds.
Aplicaciones Científicas De Investigación
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to the inhibition of microbial growth or the modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N,2,2,6,6,7,7-Octamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- N,N,N,2,2,6,6,7,7-Decamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
Uniqueness
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is unique due to its specific arrangement of methyl groups and the presence of both silicon and nitrogen atoms in its structure
Propiedades
Número CAS |
83454-18-6 |
|---|---|
Fórmula molecular |
C14H38I2N2O2Si2 |
Peso molecular |
576.44 g/mol |
Nombre IUPAC |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O2Si2.2HI/c1-15(2,3)11-13-17-19(7,8)20(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
PUCXVMPCQAEZAR-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCO[Si](C)(C)[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


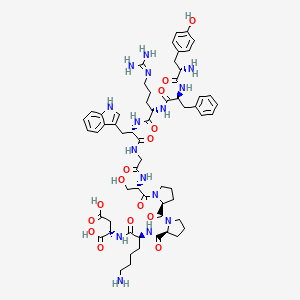
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
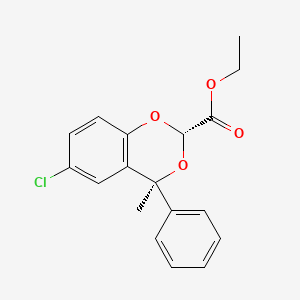

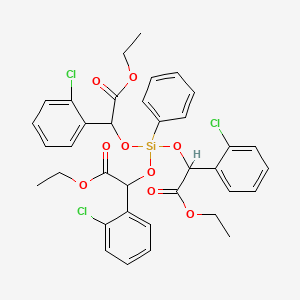
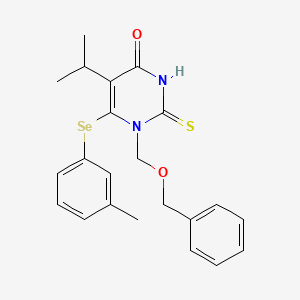
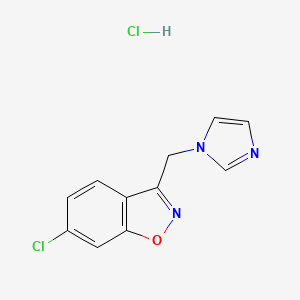
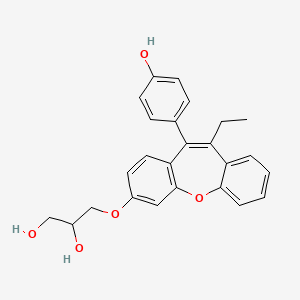
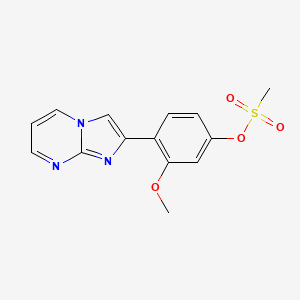
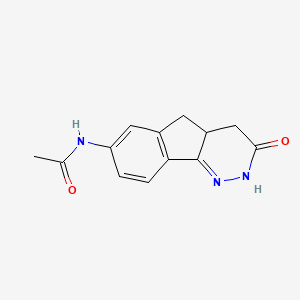
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
